molecular formula C11H11BrO4 B581391 Ethyl 2-(2-bromo-6-formylphenoxy)acetate CAS No. 1187385-79-0

Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Cat. No. B581391
M. Wt: 287.109
InChI Key: OKJVUEOWSJELCG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has an average mass of 287.107 Da and a monoisotopic mass of 285.984070 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-bromo-6-formylphenoxy)acetate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate are not available, ethyl bromoacetate, a related compound, is known to undergo Suzuki type cross-coupling reactions with arylboronic acids cocatalyzed by copper (I) oxide .

Scientific Research Applications

Synthesis and Structural Studies

Research involving related compounds demonstrates the importance of ethyl acetate derivatives in synthetic chemistry. For instance, the study on the crystal and molecular structures of certain ethyl acetate derivatives sheds light on their potential as activated unsaturated systems in conjugated addition reactions. These reactions are fundamental in creating compounds with various biological activities (Kaur et al., 2012). Another example is the efficient synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, demonstrating the precursor's role for dual GK and PPARγ activators, highlighting the compound's utility in the development of novel hypoglycemic agents (Altowyan et al., 2022).

Catalytic and Biological Applications

The coordination behavior of related bromo- and formyl-functionalized compounds with metal ions, as studied by Erxleben (2009), indicates potential applications in catalysis and the development of coordination complexes with specific electronic and structural properties (Erxleben, 2009). Moreover, derivatives of ethyl acetate have been explored for their biological activities, such as the synthesis of bromophenol derivatives with cyclopropyl moiety, which exhibited inhibitory effects on enzymes relevant to neurological disorders (Boztaş et al., 2019).

Material Science and Drug Synthesis

In material science, the synthesis of ethyl 2-bromomethyl derivatives as demonstrated by Maadadi et al. (2016) presents an exploration into reactions with various nucleophiles, offering pathways to a range of materials with potential applications in pharmaceuticals and advanced materials (Maadadi et al., 2016).

Antioxidant Properties

Compounds similar to Ethyl 2-(2-bromo-6-formylphenoxy)acetate have been investigated for their antioxidant properties, as seen in the isolation of new nitrogen-containing bromophenols with significant radical scavenging activity, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ethyl 2-(2-bromo-6-formylphenoxy)acetate . In case of accidental release, personal precautions and protective equipment should be used .

properties

IUPAC Name

ethyl 2-(2-bromo-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJVUEOWSJELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675187
Record name Ethyl (2-bromo-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-6-formylphenoxy)acetate

CAS RN

1187385-79-0
Record name Ethyl (2-bromo-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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